3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
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Overview
Description
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is an organic compound characterized by the presence of trifluoromethyl groups and amino functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] typically involves the reaction of 3-amino-5-(trifluoromethyl)phenol with 3,5-bis(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Regeneration of the amino functionalities.
Substitution: Introduction of various nucleophiles into the aromatic ring.
Scientific Research Applications
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of trifluoromethyl groups.
Mechanism of Action
The mechanism of action of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of target proteins by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: An antidepressant with a trifluoromethyl group, known for its selective serotonin reuptake inhibition.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group, used for pain relief and inflammation reduction.
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group, used as a precursor in various chemical syntheses.
Uniqueness
3,3'-Oxybis[5-(trifluoromethyl)benzenamine] is unique due to the presence of both amino and trifluoromethyl groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
3-[3-amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2O/c15-13(16,17)7-1-9(21)5-11(3-7)23-12-4-8(14(18,19)20)2-10(22)6-12/h1-6H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNXYRHZDBJIHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)OC2=CC(=CC(=C2)N)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.